molecular formula C5H10O2 B3044218 Pentanoic-4,4-D2 acid CAS No. 83741-75-7

Pentanoic-4,4-D2 acid

Cat. No.: B3044218
CAS No.: 83741-75-7
M. Wt: 104.14 g/mol
InChI Key: NQPDZGIKBAWPEJ-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a stable isotope-labeled compound with the molecular formula C5H8D2O2 and a molecular weight of 104.144 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic-4,4-D2 acid can be synthesized through various synthetic routes. One common method involves the reaction of (ethyl-1,1-d2)magnesium bromide with acrylic acid methyl ester . The reaction typically requires a copper (I) bromide dimethylsulfide complex as a catalyst and is carried out in the presence of water . The reaction conditions must be carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors and specialized reaction conditions to achieve high purity and yield. The production process often requires advanced techniques and equipment to handle deuterium-labeled compounds safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Pentanoic-4,4-D2 acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pentanoic-4,4-D2 acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentanoic-4,4-D2 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the molecule allow researchers to track the compound’s transformation and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for research applications that require stable isotope labeling. This allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

4,4-dideuteriopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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